

Pethoxamid: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pethoxamid**

Cat. No.: **B022199**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical class.^[1] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, and sunflowers.^[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in germinating weeds.^[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, herbicidal activity, toxicological profile, and analytical methodologies related to **pethoxamid**.

Chemical Identity and Structure

The fundamental chemical identifiers and structural details of **pethoxamid** are summarized below.

Identifier	Value
IUPAC Name	2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-en-1-yl)acetamide
CAS Number	106700-29-2
Molecular Formula	C ₁₆ H ₂₂ ClNO ₂
Molecular Weight	295.81 g/mol
Chemical Structure	alt text

Physicochemical Properties

A summary of the key physicochemical properties of **pethoxamid** is presented in the following table. This data is crucial for understanding its environmental fate and behavior, as well as for formulation development.

Property	Value	Reference(s)
Physical State	Off-white crystalline solid	[2]
Melting Point	37.5 °C	[3]
Boiling Point	141 °C	
Water Solubility	400 mg/L (at 20 °C)	
Vapor Pressure	2.8 x 10 ⁻³ Pa (at 25 °C)	
Octanol-Water Partition Coefficient (log K _{ow})	2.96	
Solubility in Organic Solvents (at 20 °C)	>250 g/kg in acetone, 1,2-dichloroethane, ethyl acetate, methanol, n-hexane, and xylene; >117 g/kg in n-heptane	

Herbicidal Properties and Mode of Action

Pethoxamid is classified as a Group 15 herbicide by the Weed Science Society of America, indicating its mode of action as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts cell division and elongation in the shoots of emerging seedlings, preventing their growth and establishment. **Pethoxamid** is primarily absorbed through the roots and coleoptiles of germinating weeds and is most effective when applied pre-emergence or in early post-emergence.

It provides control against a range of annual grasses and small-seeded broadleaf weeds. The typical application rates for **pethoxamid** range up to a maximum of 1.5 lbs of active ingredient per acre per application, with a maximum of two applications per year for crops like corn and soybean.

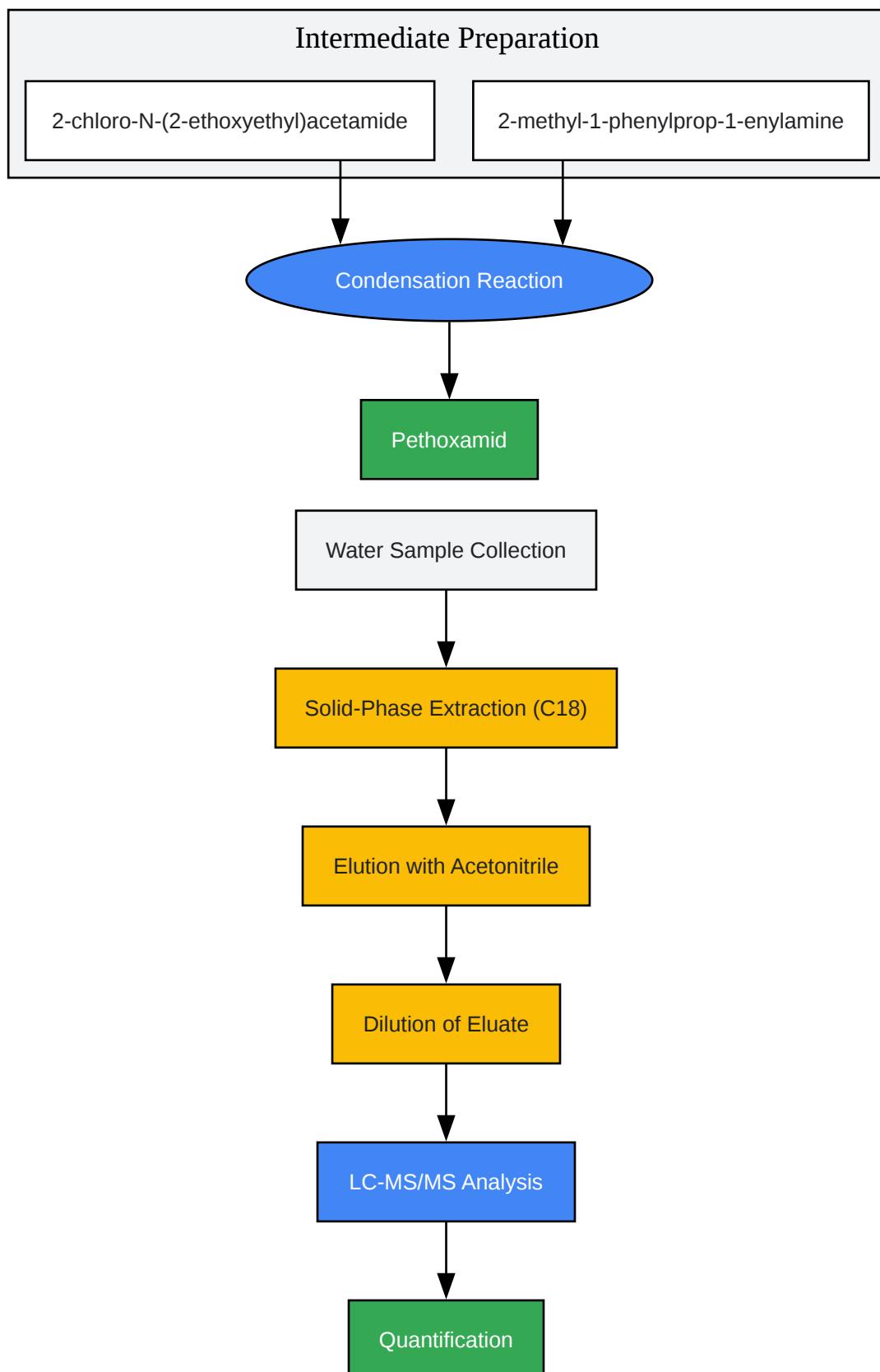
Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Pethoxamid**'s mode of action involves the inhibition of VLCFA elongases.

Toxicological Profile

The toxicological properties of **pethoxamid** have been evaluated to determine its potential risks to non-target organisms.


Toxicity Parameter	Value	Species	Reference(s)
Acute Oral LD ₅₀	983 mg/kg	Rat	
Acute Dermal LD ₅₀	>2000 mg/kg	Rat	
Acute Inhalation LC ₅₀	>4.16 mg/L	Rat	
Eye Irritation	Slightly irritating (Category III)		
Skin Irritation	Slightly irritating (Category IV)		
Dermal Sensitization	Sensitizer		
Toxicity to Birds (Acute Oral)	Slightly toxic		
Toxicity to Freshwater Fish (Acute)	Moderately toxic		
Toxicity to Aquatic Invertebrates (Acute)	Slightly toxic		
Toxicity to Honeybees (Acute Contact)	Practically non-toxic		

The primary target organs identified in rat studies are the liver and thyroid.

Synthesis and Manufacturing

Pethoxamid is synthesized through a multi-step chemical process. The core reaction involves the combination of key intermediates, including 2-chloroacetamide derivatives. A generalized synthesis workflow is outlined below.

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of Pethoxamid-Containing Weed Control Programs in Drill-seeded Rice (*Oryza sativa L.*) | Weed Technology | Cambridge Core [cambridge.org]
- 2. apms.org [apms.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pethoxamid: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022199#chemical-structure-and-properties-of-pethoxamid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com